An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid
An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-nitroindoline-2-carboxylic acid. The information is intended to support research and development efforts in medicinal chemistry and related fields where this molecule serves as a valuable building block.
Core Chemical Properties
6-Nitroindoline-2-carboxylic acid, with the CAS number 428861-42-1, is a nitro-substituted derivative of indoline-2-carboxylic acid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from related compounds and general chemical principles.
| Property | Value | Source/Notes |
| Molecular Formula | C₉H₈N₂O₄ | - |
| Molecular Weight | 208.17 g/mol | - |
| Appearance | Expected to be a solid | Inferred from related compounds. |
| Melting Point | Data not available | The methyl ester has a melting point of 102-104 °C. |
| Boiling Point | Data not available | Expected to decompose at high temperatures. |
| Solubility | Data not available | Likely soluble in polar organic solvents like ethyl acetate and methanol. |
| pKa | Data not available | The pKa of the related 6-nitro-1H-indole-2-carboxylic acid is predicted to be 4.03. The pKa of the indoline derivative is expected to be in a similar range. |
Synthesis and Reactivity
The primary synthetic route to 6-nitroindoline-2-carboxylic acid is through the electrophilic nitration of indoline-2-carboxylic acid. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The electron-donating nature of the amino group in the indoline ring directs the nitration, with the 6-nitro isomer being the predominant product.[1] An alternative chiral synthesis starting from L-phenylalanine has also been reported.[1]
The chemical reactivity of 6-nitroindoline-2-carboxylic acid is characterized by the presence of the carboxylic acid, the secondary amine, and the nitro-substituted aromatic ring. The carboxylic acid can undergo esterification, for example, to form methyl 6-nitroindoline-2-carboxylate.[1] The indoline ring can be dehydrogenated to the corresponding indole derivative. The nitro group can be reduced to an amino group, providing a pathway to a variety of functionalized indole and indoline compounds.
Experimental Protocol: Synthesis of 6-Nitroindoline-2-carboxylic Acid
The following is a representative experimental protocol for the synthesis of 6-nitroindoline-2-carboxylic acid via nitration of indoline-2-carboxylic acid:
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Dissolution: Dissolve indoline-2-carboxylic acid in concentrated sulfuric acid at a low temperature (e.g., -15°C to -5°C).
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Nitration: Slowly add a solution of concentrated nitric acid in concentrated sulfuric acid to the reaction mixture while maintaining the low temperature.
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Reaction Quenching: After the reaction is complete, pour the mixture over crushed ice.
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Extraction and Purification: The product is typically purified by extraction with an organic solvent such as ethyl acetate, followed by pH adjustment of the aqueous layer to precipitate the product. Further purification can be achieved by recrystallization.
Spectral Data Interpretation
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¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, with splitting patterns influenced by the nitro group. Signals for the protons on the five-membered ring, including the chiral proton at the 2-position, and the N-H proton would also be present. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic acid carbon, the aromatic carbons (with shifts influenced by the nitro group), and the carbons of the indoline ring.
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IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, a C=O stretching vibration, N-H stretching, and characteristic absorptions for the nitro group (typically around 1520 and 1340 cm⁻¹).
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Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the carboxylic acid group and the nitro group.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable technique for the analysis of 6-nitroindoline-2-carboxylic acid. A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous buffer would be appropriate for its separation and quantification.[2][3][4]
Biological Significance and Applications
6-Nitroindoline-2-carboxylic acid is a key intermediate in the synthesis of various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The indoline and indole scaffolds are present in many natural products and pharmaceuticals. The introduction of a nitro group provides a handle for further chemical modifications, making this compound a versatile starting material for the synthesis of libraries of potential drug candidates. For instance, derivatives of indole-2-carboxylic acid have been explored as inhibitors of various enzymes and as antiproliferative agents.[5][6][7] The aminoindoline derivatives, obtained by the reduction of the nitro group, are crucial for the synthesis of analogs of DNA-interactive antibiotics.[1]
References
- 1. Methyl 6-nitroindoline-2-carboxylate | 428861-43-2 | Benchchem [benchchem.com]
- 2. Separation of Nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. epa.gov [epa.gov]
- 4. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
